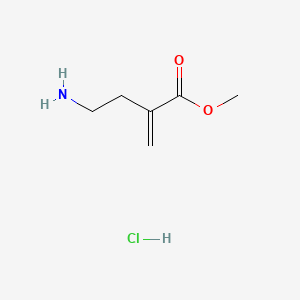
Methyl 4-amino-2-methylidenebutanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-2-methylidenebutanoate hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 It is a derivative of butanoic acid and contains both amino and ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-methylidenebutanoate hydrochloride typically involves the esterification of 4-amino-2-methylidenebutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting product is then purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
化学反应分析
Hydrolysis of the Ester Group
The ester functionality is susceptible to hydrolysis under acidic or basic conditions. In its hydrochloride form, the compound’s aqueous solubility may facilitate hydrolysis:
Reactivity at the Methylidene Group
The α,β-unsaturated ester system enables conjugate additions and cycloadditions:
Electrophilic Addition
Michael Addition
The electron-deficient double bond can undergo nucleophilic additions:
-
Nucleophiles : Amines, thiols, or stabilized enolates.
-
Example : Reaction with methylamine yields β-amino ester derivatives.
Amino Group Reactivity
The protonated amino group (as HCl salt) can participate in neutralization-driven reactions:
Thermal Decomposition
Under elevated temperatures (>150°C), decarboxylation or retro-ene reactions may occur:
-
Decarboxylation : Loss of CO₂ to form 3-amino-1-pentene derivatives.
-
Retro-ene : Cleavage of the ester and C=C bond, yielding acrylonitrile analogs.
Coordination Chemistry
The amino and ester groups may act as ligands in metal complexes:
-
Example : Reaction with Cu(II) salts in methanol forms blue complexes, as observed in analogous amino esters .
Stability Considerations
科学研究应用
Methyl 4-amino-2-methylidenebutanoate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of Methyl 4-amino-2-methylidenebutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active form of the compound. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Methyl 4-amino-2-methylidenebutanoate hydrochloride can be compared with other similar compounds such as:
Methyl 4-aminobutanoate hydrochloride: This compound lacks the methylidene group, which can affect its reactivity and biological activity.
Methyl 4-amino-2-hydroxybutanoate hydrochloride: The presence of a hydroxyl group instead of a methylidene group can lead to different chemical and biological properties.
Methyl 4-amino-2-chlorobutanoate hydrochloride:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties that can be exploited in various research and industrial applications.
生物活性
Methyl 4-amino-2-methylidenebutanoate hydrochloride is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is a small molecule with the following chemical formula:
- Chemical Formula : C6H10ClN1O2
- Molecular Weight : 167.60 g/mol
The compound features a methyl group, an amino group, and a double bond, which contribute to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Glycolysis : Research indicates that the compound may inhibit glycolysis in cancer cells, thereby limiting their energy supply and growth potential. This mechanism positions it as a potential candidate for cancer therapy .
- Antimicrobial Activity : The compound has shown efficacy against various molds and bacteria, suggesting its utility as an antimicrobial agent. This property has been explored for potential applications in food preservation .
- Vitamin K Analog : The hydrochloride form of this compound is related to vitamin K and has been observed to prevent bleeding due to vitamin K deficiency, similar to other vitamin K analogs .
Pharmacological Properties
The pharmacological profile of this compound encompasses several important aspects:
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Anticancer Studies : In vitro studies have demonstrated that the compound can reduce cell viability in cancer cell lines by inhibiting glycolysis pathways. Further research is needed to explore its efficacy in vivo .
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of the compound against common foodborne pathogens. Results indicated significant inhibitory effects on bacterial growth, supporting its potential as a food preservative .
- Vitamin K Deficiency Treatment : Historical data show that the hydrochloride form has been used clinically to treat vitamin K deficiency, highlighting its relevance in hematology .
Data Table: Summary of Biological Activities
属性
分子式 |
C6H12ClNO2 |
|---|---|
分子量 |
165.62 g/mol |
IUPAC 名称 |
methyl 4-amino-2-methylidenebutanoate;hydrochloride |
InChI |
InChI=1S/C6H11NO2.ClH/c1-5(3-4-7)6(8)9-2;/h1,3-4,7H2,2H3;1H |
InChI 键 |
VFOCNDMQQKNIGE-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(=C)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















